4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol
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Overview
Description
4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol is an organic compound with the molecular formula C13H17N3O. It is characterized by a phenol group attached to a pyrazole ring via an aminomethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-propyl-3-aminopyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 4-(((1-Methyl-1H-pyrazol-3-yl)amino)methyl)phenol
- 4-(((1-Ethyl-1H-pyrazol-3-yl)amino)methyl)phenol
- 4-(((1-Butyl-1H-pyrazol-3-yl)amino)methyl)phenol
Uniqueness
4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol is unique due to its specific propyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .
Biological Activity
4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol, with the CAS number 1006445-51-7, is a compound that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol. The compound features a pyrazole ring substituted with a propyl group and an amino group linked to a phenolic structure, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. A study highlighted various phenolic compounds' ability to scavenge free radicals effectively, suggesting that this compound may share similar properties .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific MIC values for this compound are not extensively documented, its structural analogs suggest potential effectiveness.
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrazole derivatives have been documented, indicating that this compound may also exhibit such effects. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest in therapeutic development .
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the pyrazole moiety is known to enhance binding affinity to specific enzymes or receptors involved in oxidative stress and inflammation pathways. This interaction can lead to the modulation of cellular signaling processes and gene expression related to antioxidant defense and inflammatory responses.
Case Studies and Research Findings
Properties
IUPAC Name |
4-[[(1-propylpyrazol-3-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-8-16-9-7-13(15-16)14-10-11-3-5-12(17)6-4-11/h3-7,9,17H,2,8,10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSGAKAKMGEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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